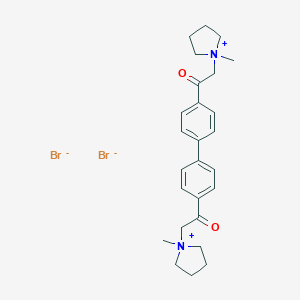
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide (BPB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPB is a synthetic molecule that is used as a tool to study the physiological and biochemical effects of certain proteins and enzymes. The purpose of
Mechanism Of Action
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide inhibits the activity of serine proteases by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The inhibition of serine proteases by 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has been shown to have various physiological effects such as anti-inflammatory and anti-coagulant effects.
Biochemical And Physiological Effects
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of serine proteases involved in the inflammatory response. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has also been shown to have anti-coagulant effects by inhibiting the activity of serine proteases involved in blood coagulation. Additionally, 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in lab experiments is its high purity and yield. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is synthesized in high yield and purity, which makes it a reliable tool for scientific research. Additionally, 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has a high specificity for serine proteases, which makes it a valuable tool for studying the physiological and biochemical effects of these enzymes. However, one limitation of using 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is its potential toxicity. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in scientific research. One potential direction is the development of new 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide analogs with improved specificity and efficacy. Another potential direction is the use of 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in the study of other enzymes and proteins involved in physiological processes such as apoptosis and inflammation. Additionally, 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide could be used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is a synthetic molecule that is widely used in scientific research as a tool to study the physiological and biochemical effects of certain proteins and enzymes. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has a high specificity for serine proteases and has been shown to have various physiological effects such as anti-inflammatory and anti-coagulant effects. While 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has several advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for the use of 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in scientific research, including the development of new analogs and the study of other enzymes and proteins involved in physiological processes.
Synthesis Methods
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is synthesized by reacting 4,4'-biphenyldicarboxylic acid with N,N-dimethylpyrrolidine and thionyl bromide. The reaction produces 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in high yield and purity. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is widely used in scientific research as a tool to study the physiological and biochemical effects of certain proteins and enzymes. It is commonly used as an inhibitor of serine proteases, which are involved in various physiological processes such as blood coagulation, inflammation, and apoptosis. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has also been shown to inhibit the activity of other enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
properties
CAS RN |
123489-64-5 |
|---|---|
Product Name |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide |
Molecular Formula |
C26H34Br2N2O2 |
Molecular Weight |
566.4 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)-1-[4-[4-[2-(1-methylpyrrolidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C26H34N2O2.2BrH/c1-27(15-3-4-16-27)19-25(29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28(2)17-5-6-18-28;;/h7-14H,3-6,15-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
DYQNIBTUKRSYBL-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4)C.[Br-].[Br-] |
Canonical SMILES |
C[N+]1(CCCC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4)C.[Br-].[Br-] |
synonyms |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



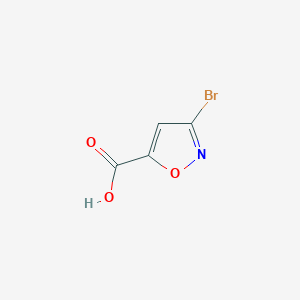
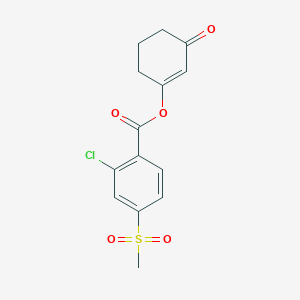
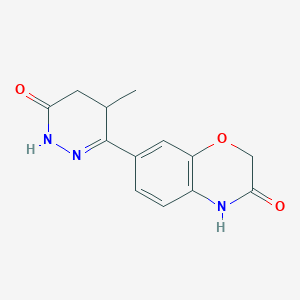
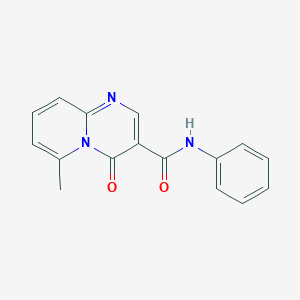
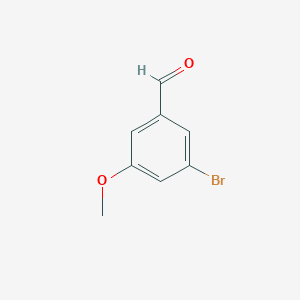

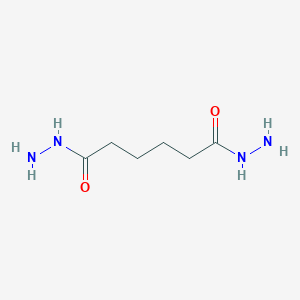
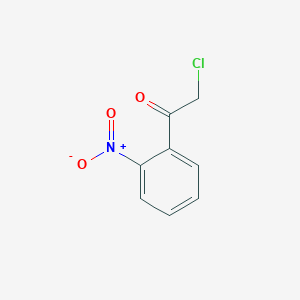
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
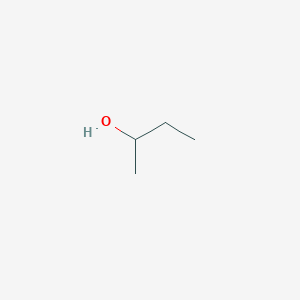
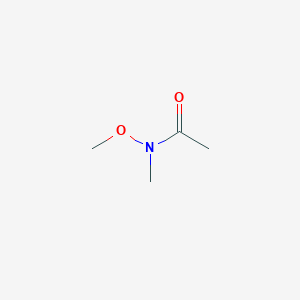
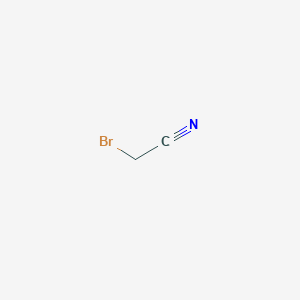
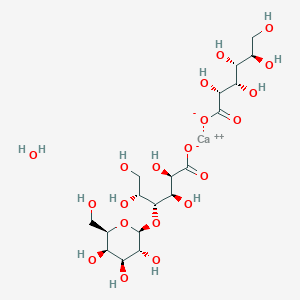
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)